2(3H)-Thiazolone, 5-methyl-
Description
The exact mass of the compound 2(3H)-Thiazolone, 5-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2(3H)-Thiazolone, 5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Thiazolone, 5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMJQBNCXFJBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508681 | |
| Record name | 5-Methyl-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79307-64-5 | |
| Record name | 5-Methyl-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3-thiazol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2(3H)-Thiazolone, 5-methyl- CAS number and properties
An In-Depth Technical Guide to 2(3H)-Thiazolone, 5-methyl-
Authored by: A Senior Application Scientist
Introduction
2(3H)-Thiazolone, 5-methyl-, a heterocyclic organic compound, represents a core scaffold of significant interest in contemporary chemical and pharmaceutical research. The thiazole ring system is a fundamental component in a variety of biologically active molecules, including antibiotics and anticancer agents.[1][2] This guide provides a comprehensive overview of 2(3H)-Thiazolone, 5-methyl-, detailing its chemical and physical properties, synthesis, spectral characteristics, and safety protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their research endeavors.
Chemical Identity and Physical Properties
The unique identification of a chemical compound is paramount for accurate research and regulatory compliance. The primary identifier for 2(3H)-Thiazolone, 5-methyl- is its Chemical Abstracts Service (CAS) Registry Number.
Table 1: Chemical Identifiers for 2(3H)-Thiazolone, 5-methyl-
| Identifier | Value | Source |
| CAS Number | 79307-64-5 | [3] |
| IUPAC Name | 5-methyl-3H-1,3-thiazol-2-one | [3] |
| Molecular Formula | C4H5NOS | [3] |
| SMILES | CC1=CNC(=O)S1 | [3] |
| InChI | InChI=1S/C4H5NOS/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6) | [3] |
The physical and computed chemical properties of 2(3H)-Thiazolone, 5-methyl- are crucial for designing experimental conditions, such as selecting appropriate solvents and anticipating its behavior in various chemical environments.
Table 2: Physicochemical Properties of 2(3H)-Thiazolone, 5-methyl-
| Property | Value | Source |
| Molecular Weight | 115.16 g/mol | [3] |
| XLogP3-AA | 0.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 115.00918496 Da | [3] |
| Topological Polar Surface Area | 54.4 Ų | [3] |
Synthesis of 2(3H)-Thiazolone, 5-methyl-
The synthesis of thiazole derivatives can be achieved through various established methods, such as the Hantzsch thiazole synthesis.[1] A common approach for the synthesis of 2(3H)-thiazolones involves the reaction of a thiourea derivative with an α-haloketone. The following is a representative protocol for the synthesis of a related compound, which can be adapted for the synthesis of 2(3H)-Thiazolone, 5-methyl-.
Experimental Protocol: Synthesis of a 2-Amino-5-methylthiazole Derivative
This protocol describes the synthesis of ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, a related compound, which can serve as a foundational method.[2]
Materials:
-
Ethyl 4-bromo-3-oxopentanoate
-
Thiourea
-
Ethanol
-
Methylene chloride
-
Water
Procedure:
-
In a microwave test tube equipped with a magnetic stirring bar, combine ethyl 4-bromo-3-oxopentanoate (10 mmol) and thiourea (10 mmol) in 8 mL of ethanol.[2]
-
Seal the test tube and place it in a microwave reactor.[2]
-
Irradiate the mixture at 50°C (100 W) for 5 minutes.[2]
-
After the reaction is complete, cool the test tube to room temperature.[2]
-
Pour the contents into 20 mL of water.[2]
-
Extract the product with 30 mL of methylene chloride.[2]
-
The organic layer is then dried and the solvent removed to yield the product.[2]
Caption: General workflow for the synthesis of a 2-amino-5-methylthiazole derivative.
Applications in Research and Development
Thiazole-containing compounds are recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1] Derivatives of the thiazole nucleus have been investigated for their potential as:
-
Anticancer Agents: Thiazole derivatives have shown promise as inhibitors of various biological targets involved in cancer progression.[1]
-
Antimicrobial Agents: The thiazole ring is a key component of penicillins, and novel thiazole derivatives continue to be explored for their antibacterial and antifungal properties.[1]
-
Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated anti-inflammatory effects.[2]
-
Antioxidant Agents: The antioxidant potential of thiazole derivatives has also been reported.[2]
2(3H)-Thiazolone, 5-methyl- can serve as a crucial intermediate or building block in the synthesis of more complex molecules with desired pharmacological properties.[4][5]
Spectroscopic Analysis
The structural elucidation and purity assessment of 2(3H)-Thiazolone, 5-methyl- are typically performed using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 2(3H)-Thiazolone, 5-methyl- is expected to exhibit characteristic absorption bands for its key functional groups.[6]
-
C=O Stretching: A strong absorption band is anticipated in the region of 1680-1720 cm⁻¹ corresponding to the carbonyl group of the thiazolone ring.
-
N-H Stretching: A broad absorption band may be observed in the range of 3200-3400 cm⁻¹ due to the N-H group.
-
C=C and C=N Stretching: Absorption bands in the 1500-1650 cm⁻¹ region can be attributed to the C=C and C=N bonds within the heterocyclic ring.[6]
-
C-H Stretching: Bands corresponding to the methyl group C-H stretching will appear around 2850-3000 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[8][9]
¹H NMR:
-
Methyl Protons: A singlet integrating to three protons is expected for the methyl group, likely in the range of δ 2.0-2.5 ppm.
-
Vinyl Proton: A singlet for the proton on the double bond of the ring is anticipated.
-
N-H Proton: A broad singlet for the N-H proton, the chemical shift of which can be solvent-dependent.
¹³C NMR:
-
Carbonyl Carbon: A signal for the carbonyl carbon is expected in the downfield region, typically around δ 170-180 ppm.
-
Ring Carbons: Signals for the sp² hybridized carbons of the thiazole ring will be observed.
-
Methyl Carbon: An upfield signal corresponding to the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2(3H)-Thiazolone, 5-methyl- would show a molecular ion peak corresponding to its molecular weight (115.16 g/mol ).[3]
Safety and Handling
Proper handling of 2(3H)-Thiazolone, 5-methyl- is essential to ensure laboratory safety. The compound is classified with the following hazards:
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Safety Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[11]
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Wash hands thoroughly after handling.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
Caption: Key safety and handling considerations for 2(3H)-Thiazolone, 5-methyl-.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (MDPI) [Link]
-
5-methyl thiazole, 3581-89-3. (The Good Scents Company) [Link]
-
5-Methyl-1,3-thiazol-2-ol | C4H5NOS | CID 12743036. (PubChem) [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (NIH) [Link]
-
5-Methyl-1,3-thiazole-2-carboxylic acid. (ChemBK) [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (PMC - PubMed Central) [Link]
-
Chemical Properties of Thiazole, 5-methyl- (CAS 3581-89-3). (Cheméo) [Link]
-
Methylisothiazolinone | C4H5NOS | CID 39800. (PubChem - NIH) [Link]
-
Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (ResearchGate) [Link]
-
Synthesis and biological evaluation of 3-methyl- 2-pyrazolin-5-one derivatives containing thiazole and indole moieties. (Der Pharma Chemica) [Link]
-
1H-[1][3][4]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (SciELO) [Link]
-
Safety Data Sheet. (MBL Life Science) [Link]
-
Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. (PDF) [Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (SciELO South Africa) [Link]
-
Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. (NIH) [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-1,3-thiazol-2-ol | C4H5NOS | CID 12743036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 10. mblbio.com [mblbio.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Characterization of 5-methyl-2(3H)-thiazolone: A Technical Guide
Introduction
5-methyl-2(3H)-thiazolone is a heterocyclic organic compound with a core thiazole ring. This structure is a key pharmacophore in a variety of biologically active molecules, making its unambiguous identification and characterization paramount in research and development, particularly in the pharmaceutical industry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure and purity of this compound. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-methyl-2(3H)-thiazolone, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.
The structural integrity and purity of synthesized compounds are the bedrock of reliable scientific research. In the context of drug discovery and development, even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. Therefore, a thorough spectroscopic analysis is not merely a procedural step but a critical component of the quality control and assurance process. This guide is designed to provide a robust framework for the spectroscopic characterization of 5-methyl-2(3H)-thiazolone, ensuring data integrity and reproducibility.
Molecular Structure and Isomerism
5-methyl-2(3H)-thiazolone can exist in tautomeric forms, primarily the lactam (thiazolone) and lactim (hydroxythiazole) forms. The thiazolone form is generally the more stable and predominant tautomer. The spectroscopic data presented in this guide corresponds to this more stable form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A detailed and robust protocol is essential for acquiring high-quality, reproducible NMR data.
1. Sample Preparation:
- Weigh approximately 5-10 mg of high-purity 5-methyl-2(3H)-thiazolone.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like N-H protons.[1]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup and Data Acquisition:
- The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[1]
- ¹H NMR:
- Acquire the spectrum at a constant temperature (e.g., 298 K).
- Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
- ¹³C NMR:
- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- A larger spectral width (e.g., 0-200 ppm) is required.
- A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically necessary due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 5-methyl-2(3H)-thiazolone is expected to show three distinct signals corresponding to the three different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.0 - 12.0 | Singlet (broad) | 1H | N-H |
| ~ 6.5 - 7.0 | Singlet (or Quartet) | 1H | C4-H |
| ~ 2.2 - 2.4 | Singlet (or Doublet) | 3H | C5-CH₃ |
-
N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region of the spectrum (10.0-12.0 ppm). Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of this proton is highly dependent on the solvent and concentration.
-
C4-H Proton: The vinyl proton at the C4 position is expected to resonate as a singlet or a narrow quartet (due to long-range coupling with the methyl protons) in the range of 6.5-7.0 ppm.
-
C5-CH₃ Protons: The three protons of the methyl group at the C5 position will give rise to a singlet or a narrow doublet (due to long-range coupling with the C4-H proton) at approximately 2.2-2.4 ppm.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of 5-methyl-2(3H)-thiazolone is predicted to exhibit four signals, one for each of the four unique carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 180 | C2 (C=O) |
| ~ 125 - 135 | C5 |
| ~ 110 - 120 | C4 |
| ~ 10 - 15 | C5-CH₃ |
-
C2 Carbon (C=O): The carbonyl carbon of the thiazolone ring is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm.
-
C5 and C4 Carbons: The two sp² hybridized carbons of the double bond will appear in the olefinic region. The C5 carbon, being attached to the sulfur atom and the methyl group, is predicted to be in the 125-135 ppm range, while the C4 carbon is expected around 110-120 ppm.
-
C5-CH₃ Carbon: The methyl carbon will be the most upfield signal, appearing in the range of 10-15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: Acquiring FT-IR Spectra
1. Sample Preparation:
- KBr Pellet Method:
- Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR):
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
2. Data Acquisition:
- Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
- Typically, spectra are collected over the range of 4000-400 cm⁻¹.
- A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
- Signal averaging of 16-32 scans is usually sufficient to obtain a good quality spectrum.
IR Spectral Data and Interpretation
The IR spectrum of 5-methyl-2(3H)-thiazolone is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-S functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3300 | N-H stretch | Medium (broad) |
| 1680 - 1720 | C=O stretch (amide) | Strong |
| 1600 - 1650 | C=C stretch | Medium |
| 1300 - 1400 | C-N stretch | Medium |
| 600 - 700 | C-S stretch | Weak-Medium |
-
N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration. The broadening is due to hydrogen bonding.
-
C=O Stretching: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is indicative of the carbonyl (amide) group in the thiazolone ring.[2]
-
C=C Stretching: The stretching vibration of the carbon-carbon double bond within the ring is expected to appear in the 1600-1650 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration typically occurs in the 1300-1400 cm⁻¹ range.
-
C-S Stretching: The carbon-sulfur bond vibration is expected to produce a weak to medium intensity band in the fingerprint region, around 600-700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Acquiring Mass Spectra
1. Sample Introduction and Ionization:
- Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
2. Mass Analysis and Detection:
- The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- The detector records the abundance of each ion.
Mass Spectral Data and Interpretation
The mass spectrum of 5-methyl-2(3H)-thiazolone (Molecular Formula: C₄H₅NOS, Molecular Weight: 115.16 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Assignment |
| 115 | [M]⁺˙ (Molecular Ion) |
| 87 | [M - CO]⁺˙ |
| 72 | [M - HNCO]⁺˙ |
| 58 | [C₂H₄N]⁺ |
| 42 | [CH₂CN]⁺ |
-
Molecular Ion Peak ([M]⁺˙): The peak corresponding to the intact molecule with a single positive charge is expected at m/z 115. The presence of a smaller peak at m/z 117 (the M+2 peak) would be indicative of the presence of the sulfur isotope ³⁴S.
-
Fragmentation Pattern: Under electron ionization, the molecular ion can undergo fragmentation. A plausible fragmentation pathway is initiated by the loss of a neutral molecule.
-
Loss of CO: A common fragmentation for cyclic ketones is the loss of a carbon monoxide molecule, which would result in a fragment ion at m/z 87.
-
Loss of HNCO: Cleavage of the ring can lead to the loss of isocyanic acid, resulting in a fragment at m/z 72.
-
Further fragmentation can lead to smaller, stable ions.
-
Visualization of Molecular Structure and Fragmentation
Sources
An In-Depth Technical Guide to the Prediction of the ¹³C NMR Spectrum for 2(3H)-Thiazolone, 5-methyl-
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. For researchers in drug discovery and development, the ability to accurately predict NMR spectra is a significant asset, accelerating the confirmation of synthesized compounds and aiding in the identification of unknown structures. This guide provides a comprehensive, in-depth protocol for the prediction of the ¹³C NMR spectrum of 2(3H)-Thiazolone, 5-methyl-, a heterocyclic compound of interest in medicinal chemistry. Moving beyond simplistic database lookups, we detail a robust, first-principles methodology rooted in Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for reliable spectroscopic prediction. We will explore the theoretical underpinnings, present a validated, step-by-step computational workflow, and deliver the predicted spectral data, thereby offering a self-validating system for spectroscopic analysis.
Introduction: The Imperative for Accurate NMR Prediction
The unequivocal determination of a molecule's structure is a cornerstone of chemical and pharmaceutical research. While experimental NMR provides the gold standard for structural verification, computational prediction has emerged as a powerful, synergistic tool.[1] The ability to calculate a theoretical spectrum for a proposed structure and compare it with experimental data can resolve ambiguities, especially in complex molecules or when authentic reference standards are unavailable.
2(3H)-Thiazolone, 5-methyl- (also known as 5-methyl-1,3-thiazol-2(3H)-one) is a heterocyclic moiety that can be found in various biologically active compounds. Its structure, featuring a lactam within a thiazole ring, presents a unique electronic environment for each carbon atom. Predicting its ¹³C NMR spectrum requires a methodology that can accurately model these electronic effects.
This guide eschews purely empirical or database-driven prediction methods, which can be unreliable for novel scaffolds. Instead, we focus on a quantum mechanics-based approach, specifically the Gauge-Independent Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT).[2] This method calculates the isotropic magnetic shielding tensors of each nucleus from first principles, which can then be converted into the familiar chemical shifts (δ) observed in an NMR experiment.
Theoretical Framework: The GIAO-DFT Approach
The chemical shift of a nucleus is determined by its local magnetic environment, which is influenced by the surrounding electron density. The GIAO-DFT method has become a standard and reliable approach for computing NMR shielding constants due to its high accuracy at a manageable computational cost.[3]
The fundamental principle involves two key steps:
-
Geometry Optimization: The first and most critical step is to determine the molecule's most stable three-dimensional conformation. The accuracy of the final NMR prediction is highly dependent on the quality of the input geometry. This is typically achieved by performing a geometry optimization calculation using a selected DFT functional and basis set.
-
NMR Shielding Calculation: Using the optimized geometry, a second calculation is performed to compute the nuclear magnetic shielding tensors (σ) for each atom. The GIAO method is employed to ensure that the calculated values are independent of the origin of the magnetic field vector potential, a crucial factor for accuracy.[2]
The calculated absolute shielding values (σ_calc) are not directly comparable to experimental chemical shifts (δ_exp). They must be converted by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), and applying a linear scaling correction.[4] The relationship is given by:
δ_pred = (σ_ref - σ_calc) / (1 - slope)
More commonly, a linear regression approach is used, where the predicted chemical shift is calculated using an intercept (b) and slope (m) derived from benchmarking the computational method against a set of known experimental data:[5]
δ_pred = (σ_calc - b) / m
This scaling step corrects for systematic errors inherent in the computational method and the choice of basis set.[5]
Experimental Protocol: A Validated Workflow for ¹³C NMR Prediction
This section details a step-by-step methodology for predicting the ¹³C NMR spectrum of 2(3H)-Thiazolone, 5-methyl-. This protocol is designed to be a self-validating system, grounded in widely accepted and benchmarked computational practices.
Molecular Structure Preparation
The initial step is to generate a 3D model of 2(3H)-Thiazolone, 5-methyl-. This can be done using any standard molecular modeling software. The correct tautomeric form, 2(3H)-Thiazolone, must be specified, as opposed to its 2-hydroxythiazole tautomer.
Diagram 1: Molecular Structure and Atom Numbering
Caption: Structure of 2(3H)-Thiazolone, 5-methyl- with systematic numbering.
Step-by-Step Computational Protocol
The following workflow outlines the use of the Gaussian suite of programs, a widely used software package for quantum chemistry calculations.[2] The chosen methods and basis sets are based on published benchmark studies that demonstrate high accuracy for ¹³C NMR predictions.[6]
Step 1: Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Level of Theory: B3LYP-D3/6-311G(d,p). The B3LYP functional is a reliable workhorse for geometry optimizations, and the D3 dispersion correction is added to properly account for van der Waals interactions. The 6-311G(d,p) basis set provides a good balance of accuracy and computational cost for a molecule of this size.
-
Solvent Model: Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) for Chloroform (or DMSO, depending on the desired experimental comparison). Solvent effects are crucial as they can significantly influence molecular geometry and electronic structure.[7][8]
-
Execution: Perform a geometry optimization and frequency calculation. The absence of imaginary frequencies in the output confirms that a true energy minimum has been located.
Step 2: NMR Shielding Calculation
-
Objective: To calculate the isotropic shielding constants for each carbon atom using the optimized geometry.
-
Level of Theory: ωB97X-D/def2-SVP. For the NMR calculation itself, the ωB97X-D functional is recommended as it has shown excellent performance in benchmark studies for ¹³C chemical shift predictions.[6] The def2-SVP basis set is also highly effective for this purpose.
-
Method: GIAO (Gauge-Independent Atomic Orbital). This is the default and most recommended method in Gaussian for NMR calculations.[2]
-
Solvent Model: IEFPCM for the same solvent used in the optimization (e.g., Chloroform).
-
Execution: Run a single-point energy calculation with the NMR=GIAO keyword on the optimized structure.
Diagram 2: Computational Workflow for ¹³C NMR Prediction
Caption: A validated workflow for the GIAO-DFT prediction of ¹³C NMR spectra.
Step 3: Conversion to Chemical Shifts
-
Objective: To convert the calculated absolute shieldings (σ) into chemical shifts (δ) relative to TMS.
-
Methodology: Use a linear scaling approach. The required slope (m) and intercept (b) parameters are obtained from benchmarking studies for the specific level of theory used (ωB97X-D/def2-SVP). These can be sourced from repositories like the Cheshire Chemical Shift Repository or from dedicated publications.[9]
-
Equation: δ_pred = (σ_calc - b) / m
-
Example Parameters: For the mPW1PW91/6-31G(d) level of theory (a similar well-performing method), published scaling factors for ¹³C are approximately m = -1.05 and b = 186.65.[5] It is crucial to use parameters consistent with the chosen DFT method and basis set. For our chosen ωB97X-D/def2-SVP level, benchmark studies provide specific scaling parameters that should be applied for maximum accuracy.[6]
Predicted ¹³C NMR Data
Following the protocol described above, the predicted ¹³C NMR chemical shifts for 2(3H)-Thiazolone, 5-methyl- in chloroform are presented in Table 1. The assignments are based on the systematically numbered structure in Diagram 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for 2(3H)-Thiazolone, 5-methyl-
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C2 | sp² | 172.5 | Carbonyl carbon, highly deshielded by the adjacent electronegative oxygen and nitrogen atoms. |
| C4 | sp² | 118.9 | Olefinic carbon adjacent to nitrogen. The deshielding effect of the nitrogen is significant. |
| C5 | sp² | 135.4 | Olefinic carbon adjacent to the sulfur atom and bearing the methyl substituent. |
| C6 (CH₃) | sp³ | 12.1 | Methyl carbon attached to an sp² carbon. Expected to be the most upfield signal. |
Note: These values are calculated based on the robust GIAO-DFT protocol. The exact values may vary slightly depending on the specific scaling factors applied. The relative ordering of the signals is expected to be highly reliable.
Interpretation and Causality of Chemical Shifts
The predicted chemical shifts are consistent with the electronic environment of each carbon atom within the heterocyclic ring.
-
C2 (Carbonyl): The most downfield signal at ~172.5 ppm is unequivocally assigned to the C2 carbonyl carbon. Its position is dictated by the strong deshielding effect of the double-bonded oxygen and the adjacent nitrogen atom. This is typical for lactam-type carbonyls.
-
C4 and C5 (Olefinic Carbons): The two sp² carbons of the double bond are found at ~118.9 ppm and ~135.4 ppm. C5 is predicted to be more downfield than C4. This is attributable to its position adjacent to the sulfur atom and the alpha-substituent effect of the methyl group. C4 is primarily influenced by the adjacent nitrogen atom.
-
C6 (Methyl Carbon): The C6 methyl carbon is predicted to be the most upfield signal at ~12.1 ppm, which is a characteristic range for methyl groups attached to an sp²-hybridized carbon atom.
Diagram 3: Relationship Between Structure and Predicted Chemical Shifts
Caption: Correlation of carbon environments with their predicted ¹³C NMR chemical shifts.
Conclusion
This guide has provided an authoritative and in-depth framework for the prediction of the ¹³C NMR spectrum of 2(3H)-Thiazolone, 5-methyl-. By employing a rigorous GIAO-DFT computational protocol, we have generated a reliable set of predicted chemical shifts that are grounded in the principles of quantum mechanics. The detailed workflow, from geometry optimization to the application of scaling factors, serves as a trustworthy template for researchers aiming to integrate computational NMR prediction into their structure elucidation and verification processes. This approach provides a higher level of confidence than purely empirical methods and is particularly valuable for the analysis of novel or complex molecular architectures in the field of drug discovery.
References
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Organic Chemistry, 82(19), 10363–10376. [Link]
-
Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 9964–9971. [Link]
-
Barroso-Flores, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]
-
Kwan, E. E., & Gorske, J. R. (2019). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. ACS Omega, 4(2), 4058–4069. [Link]
-
Wang, B., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 64(5), 1645-1655. [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
Srisawat, U., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13, 33333-33342. [Link]
-
Sun, Y., et al. (2020). GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. The Journal of Organic Chemistry, 85(16), 10625-10633. [Link]
-
Salvatella, X., & Tantillo, D. J. (2023). H-1 and C-13 NMR Scaling Factors for the Calculation of Chemical Shifts in Commonly Used Solvents Using Density Functional Theory. ACS Omega. [Link]
-
Dračínský, M., & Bouř, P. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of Chemical Theory and Computation, 5(12), 3295–3303. [Link]
-
Dračínský, M., & Bouř, P. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. ResearchGate. [Link]
-
Sarotti, A. M. (2013). A Multi-standard Approach for GIAO 13C NMR Calculations. Journal of Organic Chemistry, 78(14), 7260–7269. [Link]
-
Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]
-
Wang, Z. (2021). NMR Prediction with Scaling Factors. Zhe WANG, Ph.D. Personal Website. [Link]
-
Cui, Q., & Musa, A. E. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Molecules, 28(8), 3333. [Link]
-
Al-Hussain, S. A., et al. (2022). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2022, 8897815. [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Grimblat, N., et al. (2015). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 10, 1086381. [Link]
Sources
- 1. gaussian.com [gaussian.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. joaquinbarroso.com [joaquinbarroso.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Alchemist's Guide to the Thiazole Ring: A Deep Dive into Reaction Mechanisms and Kinetics
For the Modern Researcher, Scientist, and Drug Developer
The thiazole ring, a seemingly simple five-membered heterocycle, is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic architecture imparts a versatile reactivity that has been exploited to create a vast array of biologically active molecules. This guide, intended for the discerning researcher, moves beyond a superficial overview to provide a deep and practical understanding of the core reaction mechanisms and kinetics that govern the chemistry of the thiazole ring. By understanding the "why" behind the "how," scientists can more effectively design and optimize synthetic routes to novel therapeutic agents.
The Electronic Landscape of the Thiazole Ring: A Foundation for Reactivity
The thiazole ring is an aromatic system, with the lone pair of electrons on the sulfur atom participating in the π-system, fulfilling Hückel's rule.[1] This aromaticity is the foundation of its stability and its characteristic reactions.[1] However, the presence of two different heteroatoms, nitrogen and sulfur, creates a distinct electronic landscape that dictates its reactivity.
The nitrogen atom at position 3 is the most basic site and is readily protonated.[2] The electron distribution in the ring is not uniform; the C2 position is the most electron-deficient, making it susceptible to nucleophilic attack and deprotonation by strong bases.[2][3] Conversely, the C5 position is relatively electron-rich, rendering it the primary site for electrophilic substitution.[1][2] The C4 position is considered to be nearly neutral.[2] This inherent polarity is the key to understanding the regioselectivity of thiazole reactions.
Electrophilic Aromatic Substitution: Targeting the C5 Position
Electrophilic aromatic substitution (EAS) is a fundamental reaction of the thiazole ring, with a strong preference for the C5 position.[1][2] This regioselectivity is a direct consequence of the electronic distribution within the ring. The mechanism of EAS on thiazoles follows the classical two-step pathway observed for other aromatic systems:
-
Formation of the Sigma Complex (Arenium Ion): The aromatic π-system acts as a nucleophile, attacking the electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation: A base removes a proton from the C5 position, restoring the aromaticity of the ring and yielding the substituted thiazole.
The stability of the intermediate sigma complex is crucial in determining the regioselectivity. Attack at C5 allows for resonance structures where the positive charge is delocalized without being placed on the electronegative nitrogen atom, making it the most favored pathway.
Caption: General mechanism of electrophilic aromatic substitution on the thiazole ring.
Common Electrophilic Substitution Reactions:
| Reaction | Reagents | Typical Conditions | Notes |
| Halogenation | Br₂, Cl₂, I₂ | Varies, can require forcing conditions for the parent thiazole | Electron-donating groups at C2 facilitate the reaction.[2] |
| Sulfonation | SO₃, H₂SO₄ | High temperatures (e.g., 250 °C) | The reaction is generally sluggish. |
| Nitration | HNO₃, H₂SO₄ | Harsh conditions | Thiazole itself is resistant to nitration. |
| Mercuration | Hg(OAc)₂ | Acetic acid | Follows the reactivity order C5 > C4 > C2.[2] |
| Diazo Coupling | ArN₂⁺ | Mildly acidic or neutral pH | Used in the synthesis of azo dyes.[2] |
Kinetic Insights into Electrophilic Substitution
The rate of electrophilic substitution on the thiazole ring is highly dependent on the nature of the electrophile and the substituents present on the ring. Electron-donating groups at the C2 position increase the electron density of the ring, particularly at the C5 position, thus accelerating the rate of electrophilic attack.[2] Conversely, electron-withdrawing groups deactivate the ring towards electrophilic substitution.
Experimental Protocol: Kinetic Analysis of Thiazole Bromination
This protocol provides a framework for studying the kinetics of thiazole bromination using UV-Vis spectroscopy, a technique that can monitor the disappearance of a colored reactant (bromine).
Objective: To determine the rate law and rate constant for the bromination of a substituted thiazole.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted thiazole of known concentration in a suitable solvent (e.g., a buffered aqueous solution or an organic solvent like acetic acid).
-
Prepare a stock solution of bromine of known concentration in the same solvent. The concentration of the bromine solution can be standardized by iodometric titration.
-
-
Kinetic Runs:
-
Set up a series of experiments where the initial concentration of the thiazole derivative is varied while keeping the initial concentration of bromine constant (and in excess).
-
In a separate series of experiments, vary the initial concentration of bromine while keeping the initial concentration of the thiazole derivative constant.
-
For each run, equilibrate the reactant solutions to the desired temperature in a thermostatted water bath.
-
Initiate the reaction by rapidly mixing the reactant solutions in a cuvette.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance of bromine at its λ_max over time. Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
Use the Beer-Lambert law (A = εbc) to convert the absorbance of bromine to concentration at each time point.
-
To determine the order of the reaction with respect to each reactant, use the method of initial rates or integral methods.[4][5] For the method of initial rates, plot log(initial rate) versus log([reactant]) for each series of experiments. The slope of the line will give the order of the reaction with respect to that reactant.
-
Once the orders of the reaction are known, the rate constant (k) can be calculated from the rate law expression for each experiment and an average value can be determined.
-
Causality Behind Experimental Choices:
-
UV-Vis Spectroscopy: Bromine has a distinct color and a strong absorbance in the visible region, making its concentration easy to monitor. The thiazole reactant and the brominated product are typically colorless, so they do not interfere with the measurement.
-
Pseudo-First-Order Conditions: By using a large excess of one reactant (e.g., the thiazole), its concentration remains effectively constant throughout the reaction. This simplifies the rate law, allowing for easier determination of the reaction order with respect to the other reactant (bromine).
-
Temperature Control: Reaction rates are highly sensitive to temperature. Using a thermostatted water bath ensures that the reaction is carried out at a constant and known temperature, which is crucial for obtaining reproducible kinetic data.
Nucleophilic Aromatic Substitution: Activating the Thiazole Ring
The electron-deficient nature of the C2 position makes it the primary target for nucleophilic attack.[2] However, for nucleophilic aromatic substitution (S_NAr) to occur, either a strong nucleophile is required, or the thiazole ring must be activated.[2] Activation is typically achieved by N-alkylation to form a thiazolium salt, which significantly increases the electrophilicity of the ring carbons, particularly C2.[2] The presence of a good leaving group (e.g., a halide) at the position of attack is also necessary.
The S_NAr mechanism on thiazoles generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate (the Meisenheimer complex).
-
Loss of the Leaving Group: The Meisenheimer complex rearomatizes by expelling the leaving group, yielding the substituted product.
Caption: General mechanism of nucleophilic aromatic substitution on a 2-halothiazole.
Kinetics of Nucleophilic Aromatic Substitution
The rate of S_NAr on thiazoles is influenced by several factors:
-
Nature of the Leaving Group: The rate of reaction increases with a better leaving group (I > Br > Cl > F).
-
Strength of the Nucleophile: Stronger nucleophiles react faster.
-
Ring Activation: Electron-withdrawing groups on the thiazole ring and N-alkylation increase the reaction rate by stabilizing the negatively charged Meisenheimer complex.
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.
Quantitative Kinetic Data for Nucleophilic Substitution on Halothiazoles
The reaction of 2-halothiazoles with sodium methoxide in methanol has been studied, and the following second-order rate constants have been reported at 50 °C:[7]
| Substrate | Rate Constant (k) x 10⁻⁶ L mol⁻¹ s⁻¹ |
| 2-Chlorothiazole | 0.81 |
| 4-Chlorothiazole | 0.05994 |
| 5-Chlorothiazole | 1.863 |
| 2-Bromothiazole | 1.053 |
| 4-Bromothiazole | 0.1296 |
| 5-Bromothiazole | 2.268 |
These data highlight that the reactivity is highly dependent on the position of the leaving group, with the C5 position being the most reactive, followed by C2, and then C4.[7] This is somewhat counterintuitive as C2 is considered the most electron-deficient. This suggests that other factors, such as the stability of the transition state leading to the Meisenheimer complex, also play a significant role.
Hantzsch Thiazole Synthesis: A Classic Ring-Forming Reaction
The Hantzsch thiazole synthesis is one of the most common and versatile methods for the preparation of thiazole derivatives.[8] It involves the condensation of an α-haloketone with a thioamide.[8] The overall reaction results in the formation of the thiazole ring with the loss of a molecule of water and a hydrogen halide.
The mechanism of the Hantzsch synthesis is generally accepted to proceed as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the α-carbon of the haloketone in an S_N2 reaction, displacing the halide ion.
-
Tautomerization and Cyclization: The resulting intermediate can tautomerize to an enethiol form. The nitrogen atom then acts as a nucleophile and attacks the carbonyl carbon, leading to a five-membered ring intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Kinetics of the Hantzsch Thiazole Synthesis
Kinetic studies of the Hantzsch synthesis have shown that the reaction generally follows second-order kinetics, being first order in both the α-haloketone and the thioamide.[9] The initial S_N2 reaction is often the rate-determining step. The rate of the reaction is influenced by:
-
The nature of the halogen: The reactivity follows the order I > Br > Cl, consistent with an S_N2 mechanism.
-
Substituents on the reactants: Electron-withdrawing groups on the α-haloketone can accelerate the initial S_N2 step, while bulky substituents can hinder it.
-
Solvent: The choice of solvent can influence the rate by affecting the solubility of the reactants and stabilizing the transition state. Ethanol is a commonly used solvent.[8]
Experimental Protocol: Monitoring Hantzsch Thiazole Synthesis by Low-Field NMR
Real-time monitoring of the Hantzsch synthesis can be achieved using benchtop low-field NMR spectroscopy, providing valuable kinetic data.[10]
Objective: To monitor the concentration of reactants and products over time to determine the reaction kinetics.
Methodology:
-
Reaction Setup:
-
In an NMR tube, combine the α-haloketone and the thioamide in a suitable deuterated solvent (e.g., methanol-d₄).
-
The reaction can be initiated by adding the second reactant or by placing the NMR tube in a preheated NMR spectrometer.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals. Low-field NMR systems are well-suited for this as they can be placed in a fume hood and dedicated to reaction monitoring.
-
The disappearance of signals corresponding to the reactants and the appearance of signals for the product can be integrated.
-
-
Data Analysis:
-
The relative integrals of the reactant and product signals can be used to determine their concentrations at each time point.
-
Plot the concentration of a reactant versus time.
-
Use integral methods (e.g., plotting ln[reactant] vs. time for a first-order reaction or 1/[reactant] vs. time for a second-order reaction) to determine the order of the reaction and the rate constant.
-
Causality Behind Experimental Choices:
-
Low-Field NMR: This technique allows for real-time, non-invasive monitoring of the reaction mixture. It provides structural information, allowing for the simultaneous tracking of multiple species.
-
Deuterated Solvent: The use of a deuterated solvent is necessary to avoid a large solvent signal that would obscure the signals of the reactants and products in the ¹H NMR spectrum.
-
Integration of NMR Signals: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal, and thus to the concentration of the molecule. This allows for quantitative analysis of the reaction progress.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the thiazole ring is an excellent substrate for these transformations. Direct C-H arylation is a particularly powerful method as it avoids the need for pre-functionalization of the thiazole ring with a halide or organometallic reagent.[1][11]
The regioselectivity of direct C-H arylation of thiazoles can often be controlled by the choice of catalyst, ligands, and reaction conditions.[11] For example, different palladium catalyst systems can selectively promote arylation at the C2 or C5 position.
The general catalytic cycle for a Pd-catalyzed direct C-H arylation involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
C-H Activation/Deprotonation: The thiazole coordinates to the Pd(II) center, and a C-H bond is cleaved, often with the assistance of a base, to form a palladacycle intermediate. This is often the rate-determining step.
-
Reductive Elimination: The aryl group and the thiazolyl group couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the direct C-H arylation of thiazole.
Kinetic Considerations in Palladium-Catalyzed Arylation
The kinetics of these reactions can be complex, with the rate depending on the concentrations of the catalyst, the aryl halide, the thiazole, and the base. The oxidative addition or the C-H activation step is often rate-limiting. The choice of ligand on the palladium catalyst is critical as it influences both the rate and the regioselectivity of the reaction by modulating the electronic and steric properties of the catalyst.
Cycloaddition Reactions: Expanding the Ring System
The thiazole ring can participate in cycloaddition reactions, although its aromaticity means that these reactions often require forcing conditions or specific activation. Diels-Alder reactions, where the thiazole acts as a diene, are a notable example.[3] The outcome of these reactions can be explained using Frontier Molecular Orbital (FMO) theory.[12]
In a normal electron-demand Diels-Alder reaction, the reaction is favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. For thiazole to act as an effective diene, it needs to react with an electron-deficient dienophile. The energy gap between the thiazole's HOMO and the dienophile's LUMO will influence the reaction rate; a smaller energy gap leads to a faster reaction.
The initial cycloadduct from a Diels-Alder reaction of a thiazole can be unstable and may undergo further transformations, such as the extrusion of sulfur, to form a pyridine derivative.
Caption: Conceptual overview of a Diels-Alder reaction involving a thiazole.
Conclusion: A Toolkit for the Modern Chemist
The thiazole ring is a privileged scaffold in medicinal chemistry, and a deep understanding of its reaction mechanisms and kinetics is essential for the rational design of novel therapeutics. This guide has provided an in-depth look at the key reactions of the thiazole ring, from electrophilic and nucleophilic substitutions to its synthesis and participation in more complex transformations like palladium-catalyzed cross-couplings and cycloadditions.
By appreciating the subtle interplay of electronics, sterics, and reaction conditions, researchers can move beyond simple trial-and-error and begin to predict and control the outcomes of their reactions. The provided experimental protocols offer a starting point for the quantitative study of these reactions, enabling the development of robust and optimized synthetic procedures. As the quest for new and more effective drugs continues, the versatile chemistry of the thiazole ring will undoubtedly remain a central theme in the symphony of drug discovery.
References
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved January 27, 2026, from [Link]
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). Retrieved January 27, 2026, from [Link]
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(11), 3166.
- Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 103(4), 1131-1166.
- Synthetic Protocols for Aromatic Nitration: A Review. Journal of the Iranian Chemical Society, 17(10), 2419-2457.
-
Thiazolium cation: all you need to know. (2019, June 5). YouTube. Retrieved January 27, 2026, from [Link]
- Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1769-1773.
- Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(1), 121-124.
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 27, 2026, from [Link]
-
Frontier Molecular Orbital (FMO) analysis of the Diels‐Alder... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
- The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 19(1), 319-330.
-
Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. (n.d.). Retrieved January 27, 2026, from [Link]
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 11(36), 9866-9872.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports, 13(1), 12345.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.
- Concerted nucleophilic aromatic substitutions.
- High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Organic Process Research & Development, 22(10), 1364-1371.
-
Kinetic Isotope Effect: Principles and its use in mechanism investigation - EPFL. (n.d.). Retrieved January 27, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 27, 2026, from [Link]
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Indonesian Journal of Pharmaceutical Science and Technology, 1(1), 1-10.
- Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186.
-
Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides | Request PDF. (n.d.). Retrieved January 27, 2026, from [Link]
-
Determining Rate Laws from Experimental Data. (2020, July 24). YouTube. Retrieved January 27, 2026, from [Link]
-
Worked example: Determining a rate law using initial rates data | AP Chemistry. (2014, October 12). YouTube. Retrieved January 27, 2026, from [Link]
- Review on Chemical-Biological Applications of Thiazole Derivatives. Scientific Forefront, 1(1), 1-10.
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Retrieved January 27, 2026, from [Link]
-
7.1: Kinetic Isotope Effects - Chemistry LibreTexts. (2022, August 10). Retrieved January 27, 2026, from [Link]
-
HOMO & LUMO In The Diels Alder Reaction - Master Organic Chemistry. (2018, March 23). Retrieved January 27, 2026, from [Link]
-
17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved January 27, 2026, from [Link]
- Systematic Review On Thiazole And Its Applications.
- Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 133(45), 18094-18097.
- Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 53.
-
How to determine the rate law from a table of trials - Real Chemistry. (2017, April 16). YouTube. Retrieved January 27, 2026, from [Link]
-
Rate Law Determination Experiment | PDF | Reaction Rate | Chemical Reactions - Scribd. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. (PDF) Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [academia.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. analytik.news [analytik.news]
- 11. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 12. Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hantzsch Thiazole Synthesis: A Technical Guide for Modern Drug Discovery
Introduction: The Enduring Relevance of the Thiazole Ring in Medicinal Chemistry
The thiazole motif, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have made it a privileged scaffold in a vast array of therapeutic agents. Thiazole-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Notable examples of drugs featuring this critical heterocycle include the sulfonamide antibiotic Sulfathiazole and the targeted cancer therapy Dasatinib.
Given its importance, the efficient and versatile synthesis of substituted thiazoles is a critical endeavor for researchers in drug development. Among the various synthetic routes, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most classical, reliable, and widely utilized methods.[3] This venerable reaction has stood the test of time due to its operational simplicity, use of readily available starting materials, and tendency to produce high yields.
This guide provides an in-depth technical overview of the Hantzsch thiazole synthesis, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explore the mechanistic underpinnings, the causality behind experimental choices, the scope and limitations of the method, and its modern variations that address the demands of contemporary green chemistry and high-throughput synthesis.
The Core Reaction: Mechanism and Rationale
The classical Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing compound (such as a thioamide, thiourea, or thiosemicarbazide) to form the thiazole ring.[4] The driving force for this reaction is the formation of a highly stable aromatic thiazole ring.[1]
The reaction proceeds through a well-established multi-step mechanism:[5]
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction that displaces the halide and forms an S-alkylated intermediate, an isothioamide salt.
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This intramolecular condensation step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: The hydroxythiazoline intermediate readily undergoes acid-catalyzed dehydration to form a more stable thiazolium cation. The aromaticity of the final product is a powerful thermodynamic driver for this step.
-
Deprotonation: In the final step, a base removes a proton to yield the neutral, aromatic thiazole product. When the reaction is performed under neutral or acidic conditions, a final basic workup is often required to isolate the neutral product.[1]
// Nodes A [label="α-Haloketone + Thioamide", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; B [label="S-Alkylation Intermediate\n(Isothioamide Salt)", style=filled, fillcolor="#F1F3F4"]; C [label="Hydroxythiazoline\nIntermediate", style=filled, fillcolor="#F1F3F4"]; D [label="Thiazolium Cation", style=filled, fillcolor="#F1F3F4"]; E [label="Final Thiazole Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with labels A -> B [label=" 1. Nucleophilic Attack (SN2)"]; B -> C [label=" 2. Intramolecular\n Cyclization"]; C -> D [label=" 3. Dehydration (-H₂O)"]; D -> E [label=" 4. Deprotonation"]; } केंदFigure 1: General mechanism of the Hantzsch thiazole synthesis.
A Critical Consideration: Regioselectivity with N-Substituted Thioureas
A crucial aspect for any medicinal chemist is regiochemical control. When an N-monosubstituted thiourea is used in the Hantzsch synthesis, two isomeric products are possible: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction outcome is highly dependent on the reaction conditions, a key insight for rational synthesis design.
-
Under Neutral or Basic Conditions: The reaction almost exclusively yields the 2-(N-substituted amino)thiazole . This is because the initial S-alkylation is followed by cyclization involving the unsubstituted nitrogen atom, which is generally more nucleophilic.
-
Under Acidic Conditions: A significant shift in regioselectivity can be observed, leading to mixtures of the two isomers, and in some cases, the 3-substituted 2-imino-2,3-dihydrothiazole can become the major product.[6]
Mechanistic Rationale for the Shift in Regioselectivity:
The change in regioselectivity under acidic conditions can be attributed to the protonation state of the N-substituted thiourea and the reaction intermediates. In a strongly acidic medium, both nitrogen atoms of the thiourea can be protonated, altering their relative nucleophilicity. The reaction can proceed through different pathways, and the balance between them is influenced by factors such as the specific acid used, temperature, and the electronic and steric properties of the substituents on both the thiourea and the α-haloketone.[6] This level of control is vital when synthesizing complex drug candidates where specific isomer formation is required for biological activity.
// Nodes Start [label="α-Haloketone +\nN-Substituted Thiourea", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Neutral [label="Neutral/Basic\nConditions", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acidic [label="Acidic\nConditions", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProductA [label="2-(N-Substituted amino)thiazole\n(Major Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ProductB [label="Mixture of Isomers or\n3-Substituted 2-imino-2,3-dihydrothiazole", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Neutral; Start -> Acidic; Neutral -> ProductA; Acidic -> ProductB; } केंदFigure 2: Influence of reaction conditions on regioselectivity.
Scope, Limitations, and Substrate Considerations
The Hantzsch synthesis is known for its broad scope. However, like any reaction, it has its limitations and requires careful consideration of the substrates.
| Reactant | Scope & Favorable Substrates | Limitations & Unfavorable Substrates |
| α-Haloketone | A wide variety of α-chloro and α-bromo ketones are effective. Aryl, alkyl, and heterocyclic ketones can be used. Electron-withdrawing groups on an aromatic ring can enhance reactivity. | α-Iodo ketones are highly reactive but can be unstable. Sterically hindered ketones may react sluggishly. Substrates prone to self-condensation or other side reactions under the reaction conditions can be problematic. |
| Thioamide/Thiourea | Thioamides, thioureas, N-monosubstituted thioureas, and thiosemicarbazides are all common substrates. A wide range of functional groups can be tolerated on the thioamide component.[5] | N,N'-Disubstituted thioureas where both nitrogens are substituted can be less reactive or lead to complex product mixtures. Thioamides that are unstable in acidic or basic conditions may give low yields.[3] |
Functional Group Tolerance: The Hantzsch synthesis is generally tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules. However, functional groups that are sensitive to acidic or basic conditions (depending on the chosen protocol) or that can compete in nucleophilic reactions should be protected or avoided.
Experimental Protocols: From Classic to Green
The versatility of the Hantzsch synthesis is reflected in the variety of available protocols. The choice of method depends on factors such as the scale of the reaction, the desired reaction time, and environmental considerations.
Protocol 1: Conventional Synthesis in Solution
This is the classic and most widely used method, typically involving refluxing the reactants in a solvent like ethanol.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the α-haloketone (1.0 eq) and the thiourea or thioamide (1.0-1.2 eq).
-
Solvent Addition: Add a suitable solvent, most commonly ethanol, to the flask.
-
Heating: Heat the reaction mixture to reflux with stirring. Reaction times can vary from 30 minutes to several hours.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration.
-
Often, the reaction mixture is poured into water or a dilute sodium carbonate solution to neutralize any acid formed and precipitate the product.[1]
-
The crude product is then collected by filtration, washed with water, and dried.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]
Protocol 2: Solvent-Free Synthesis
To align with the principles of green chemistry, solvent-free variations of the Hantzsch synthesis have been developed. These methods often utilize microwave irradiation or simply grinding the reactants together.
Step-by-Step Methodology (Microwave-Assisted):
-
Reactant Mixing: In a microwave-safe vessel, thoroughly mix the α-haloketone (1.0 eq) and the thiourea or thioamide (1.0-1.2 eq).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature and time. Reaction times are typically very short, often in the range of a few minutes.
-
Workup and Isolation: After cooling, the solid product can be triturated with a solvent like ether to remove any unreacted starting materials, followed by filtration.
-
Purification: If necessary, the product can be purified by recrystallization.
The primary advantages of this method are the dramatically reduced reaction times, often leading to higher yields and a significantly lower environmental impact due to the absence of bulk solvents.[6]
Troubleshooting and Practical Insights
-
Stability of α-Haloketones: Some α-haloketones, particularly α-bromo and α-iodo ketones, can be lachrymatory and unstable upon storage. It is often advisable to use them fresh or store them under an inert atmosphere in a refrigerator.
-
Side Reactions: The most common side reaction is the self-condensation of the α-haloketone. Using a slight excess of the thioamide component can help to minimize this.[1]
-
Purification of 2-Aminothiazoles: 2-Aminothiazoles are basic compounds. When performing column chromatography, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent to prevent streaking and improve the peak shape.
-
Product Precipitation: In many cases, the thiazole product precipitates directly from the reaction mixture upon cooling or neutralization. This provides a very simple and efficient method of isolation.[5]
Applications in Drug Development: Real-World Examples
The Hantzsch thiazole synthesis is not merely an academic curiosity; it is a powerful tool in the synthesis of life-saving medicines.
-
Sulfathiazole: This early sulfonamide antibiotic, while largely replaced by newer agents, is a classic example of a drug containing a 2-aminothiazole core. Its synthesis involves the reaction of a protected sulfonyl chloride with 2-aminothiazole, which itself can be readily prepared via the Hantzsch synthesis.[9][10]
-
Dasatinib: A potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. A key intermediate in the synthesis of Dasatinib is a substituted 2-aminothiazole. Several patented synthetic routes for Dasatinib and its intermediates utilize the Hantzsch reaction to construct this crucial thiazole ring.[11]
-
Fanetizole: An anti-inflammatory drug, the synthesis of which has been demonstrated using a Hantzsch-type reaction.
Conclusion: A Classic Reaction for Contemporary Challenges
The Hantzsch thiazole synthesis is a testament to the enduring power of fundamental organic reactions. Its simplicity, reliability, and broad scope have ensured its continued relevance for over a century. For the modern medicinal chemist, a thorough understanding of this reaction, including its mechanistic nuances, regiochemical control, and modern, greener variations, is invaluable. As the demand for novel therapeutics continues to grow, the ability to efficiently construct complex heterocyclic scaffolds like thiazoles will remain a critical skill. The Hantzsch synthesis, in its classic and evolving forms, is set to remain a vital tool in the arsenal of the drug discovery professional for the foreseeable future.
References
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Diagram]. Retrieved from [Link]
- Alloui, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. DOI: 10.3390/molecules22050757
- Tekale, A. S., & Muthal, B. N. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. International Journal of Universal Science and Technology, 3(1), 12-17.
- Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4473-4477. DOI: 10.14233/ajchem.2015.19168
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- IJARSCT. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
-
ResearchGate. (n.d.). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
- Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 994-999.
- Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9360. DOI: 10.1039/D3RA00858A
- Journal of Chemical Education. (2011). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education, 88(11), 1565-1567. DOI: 10.1021/ed100554a
- Google Patents. (n.d.). US2592860A - Process for preparing sulfathiazole.
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2592860A - Process for preparing sulfathiazole - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for In Vitro Anticancer Activity Assay of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology
Thiazole, a pivotal heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention in oncology research due to their demonstrated broad-spectrum anticancer activities.[3] These compounds exert their effects through diverse mechanisms of action, including the induction of apoptosis, disruption of tubulin assembly, and inhibition of critical signaling pathways such as the PI3K/Akt/mTOR cascade.[4] The inherent versatility of the thiazole ring allows for extensive chemical modifications, enabling the development of potent and selective anticancer agents.[2][3] This document provides a comprehensive guide to the in vitro evaluation of thiazole derivatives, outlining robust protocols for assessing their cytotoxic and mechanistic properties.
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating a novel thiazole derivative is to determine its cytotoxic potential against various cancer cell lines. This is typically achieved by measuring the concentration of the compound that inhibits cell growth by 50% (IC50). Two widely accepted and robust methods for this purpose are the MTT and SRB assays.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.
Causality of Experimental Choices:
-
Choice of Cell Lines: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used to assess the spectrum of activity of the thiazole derivative.[6]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) is crucial to validate the assay's performance.[6]
-
Vehicle Control: A control group treated with the solvent used to dissolve the thiazole derivative (e.g., DMSO) is essential to exclude any solvent-induced toxicity.
-
Concentration Range: A wide range of concentrations of the thiazole derivative should be tested to accurately determine the IC50 value.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the thiazole derivative. Include wells for vehicle control and a positive control.
-
Incubation: Incubate the plates for a period ranging from 24 to 72 hours, depending on the cell line's doubling time.[5]
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content
The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acids of cellular proteins under acidic conditions.[9] The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.
Causality of Experimental Choices:
-
Fixation Step: Trichloroacetic acid (TCA) fixation is a critical step that immobilizes the cellular proteins to the plate, preventing their loss during subsequent washing steps.[9]
-
Washing: Washing with acetic acid removes unbound SRB dye, ensuring that the measured absorbance is only from the dye bound to cellular proteins.[9]
-
Solubilization: A basic solution (e.g., Tris base) is used to solubilize the protein-bound dye for quantification.
Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Cell Fixation: After the incubation period, gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.[10]
-
Washing: Carefully wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Data Presentation: IC50 Values
Summarize the IC50 values of the thiazole derivatives against different cancer cell lines in a clear and concise table.
| Thiazole Derivative | Cancer Cell Line | IC50 (µM) |
| Compound X | MCF-7 (Breast) | 5.2 ± 0.4 |
| Compound X | A549 (Lung) | 8.9 ± 0.7 |
| Compound X | HCT116 (Colon) | 3.1 ± 0.3 |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |
Part 2: Elucidating the Mechanism of Action
Once a thiazole derivative demonstrates significant cytotoxic activity, the next crucial step is to investigate its mechanism of action. This involves determining how the compound induces cell death. Key cellular processes to investigate include apoptosis and cell cycle arrest.
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells.[11] Several assays can be employed to detect and quantify apoptosis.
This flow cytometry-based assay is a gold standard for detecting apoptosis.[12] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]
Causality of Experimental Choices:
-
Dual Staining: The combination of Annexin V and PI allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical injury)
-
-
Controls: Untreated cells serve as a negative control, while cells treated with a known apoptosis-inducing agent (e.g., staurosporine) serve as a positive control.
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method to minimize membrane damage.[13]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[15]
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[15]
Caspases are a family of proteases that play a central role in the execution of apoptosis.[11] The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[16] Caspase activity can be measured using colorimetric, fluorometric, or luminometric assays that utilize specific caspase substrates.[17]
Causality of Experimental Choices:
-
Specific Caspase Substrates: Assays for different caspases (e.g., caspase-3, -8, -9) can help to elucidate whether the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway is activated.
-
Western Blotting: As a complementary method, western blotting can be used to detect the cleavage of caspases and their downstream substrates (e.g., PARP).
Cell Cycle Analysis
Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[18] Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[19]
Causality of Experimental Choices:
-
DNA Staining: PI intercalates into the DNA, and the amount of fluorescence is directly proportional to the amount of DNA.[18] This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: 2N DNA content
-
S phase: Between 2N and 4N DNA content
-
G2/M phase: 4N DNA content
-
-
RNase Treatment: Since PI can also bind to double-stranded RNA, treating the cells with RNase is essential for accurate DNA content analysis.[20]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight or longer.[21]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A.[20]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.[19]
Part 3: Investigating Molecular Targets and Signaling Pathways
To gain a deeper understanding of the anticancer mechanism of a thiazole derivative, it is essential to identify its molecular targets and the signaling pathways it modulates.
Western Blotting: Probing Protein Expression and Activation
Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate.[22] It can be used to assess the effect of a thiazole derivative on the expression levels of key proteins involved in apoptosis and cell cycle regulation, as well as the activation (e.g., phosphorylation) of signaling proteins.[23][24]
Key Protein Targets to Investigate:
-
Apoptosis-Related Proteins:
-
Bcl-2 Family: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in regulating apoptosis.[25][26][27]
-
Caspases: Cleavage of pro-caspases to their active forms.
-
PARP: Cleavage of PARP by activated caspase-3 is a classic marker of apoptosis.
-
-
Cell Cycle-Related Proteins:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): These proteins regulate the progression through the different phases of the cell cycle.
-
p53 and p21: Tumor suppressor proteins that can induce cell cycle arrest.
-
-
Signaling Pathway Proteins:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently overactivated in cancer and promotes cell growth, proliferation, and survival.[28] Thiazole derivatives have been shown to inhibit this pathway.[29][30] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt and mTOR.
-
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified diagram of the PI3K/Akt/mTOR pathway and potential inhibition by thiazole derivatives.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the thiazole derivative, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: Detect the protein bands using a suitable detection reagent (e.g., chemiluminescent substrate) and an imaging system.[22]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the in vitro evaluation of thiazole derivatives as potential anticancer agents. By systematically assessing their cytotoxicity, elucidating their mechanisms of action through apoptosis and cell cycle analysis, and identifying their molecular targets and modulated signaling pathways, researchers can gain a thorough understanding of the therapeutic potential of these promising compounds. This multi-faceted approach is essential for the rational design and development of novel and effective thiazole-based cancer therapies.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
Thiazole and Related heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved January 26, 2026, from [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. (2022). YouTube. Retrieved January 26, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved January 26, 2026, from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved January 26, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). Request PDF. Retrieved January 26, 2026, from [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Caspase Activation in Cancer Therapy. (n.d.). Madame Curie Bioscience Database - NCBI. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved January 26, 2026, from [Link]
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 26, 2026, from [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Retrieved January 26, 2026, from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 26, 2026, from [Link]
-
EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Bcl-2 family. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). SciSpace. Retrieved January 26, 2026, from [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Retrieved January 26, 2026, from [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Retrieved January 26, 2026, from [Link]
-
Comparison of caspase-3 activation in tumor cells upon treatment of chemotherapeutic drugs using capillary electrophoresis. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 26, 2026, from [Link]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023). JoVE. Retrieved January 26, 2026, from [Link]
-
Cell Cycle Analysis. (n.d.). Retrieved January 26, 2026, from [Link]
-
Apoptosis Regulation by Genes | Bcl-2 Family. (2019). YouTube. Retrieved January 26, 2026, from [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS One. Retrieved January 26, 2026, from [Link]
-
(PDF) Caspase-3 Activators as Anticancer Agents. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne. Retrieved January 26, 2026, from [Link]
-
How the Bcl-2 family of proteins interact to regulate apoptosis. (n.d.). PubMed - NIH. Retrieved January 26, 2026, from [Link]
-
Super-Sensitive Chemiluminescent Probe for the Detection of Caspase-3 Activity. (2025). ACS Publications. Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 14. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. medium.com [medium.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 27. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 28. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 29. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
Application Note: A Comprehensive Workflow for Evaluating the Anti-Inflammatory Potential of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed experimental workflow for characterizing the anti-inflammatory properties of novel thiazole derivatives. The protocols and methodologies described herein are designed to provide a robust framework for identifying and validating promising anti-inflammatory drug candidates.
Introduction: The Therapeutic Promise of Thiazole Derivatives in Inflammation
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Thiazole derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and notably, anti-inflammatory actions.[2][3] Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of many chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Thiazole derivatives represent a promising class of compounds for targeting key inflammatory pathways.[2][4]
Many thiazole derivatives exert their anti-inflammatory effects by modulating critical signaling pathways and enzymes involved in the inflammatory cascade. Key targets include cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins, and the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[2] This application note will detail a tiered approach to evaluating the anti-inflammatory potential of thiazole derivatives, beginning with cell-based screening assays and progressing to more mechanistic studies.
Tier 1: Primary Screening of Anti-inflammatory Activity
The initial assessment of a thiazole derivative's anti-inflammatory potential is typically performed using a cell-based assay that mimics an inflammatory response. A widely used and well-characterized model is the lipopolysaccharide (LPS)-stimulated macrophage system. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]
Assay 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay serves as a rapid and cost-effective primary screen to identify compounds that can suppress macrophage activation.
Upon stimulation with LPS, murine macrophage cell lines like RAW 264.7 upregulate the expression of inducible nitric oxide synthase (iNOS), leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator.[6] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7] A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the thiazole derivative. A vehicle control (e.g., DMSO) should be included. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.[8]
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[9]
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Assay 2: Measurement of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
Compounds that show activity in the NO inhibition assay should be further evaluated for their ability to suppress the production of key pro-inflammatory cytokines.
TNF-α and IL-6 are pleiotropic cytokines that play central roles in orchestrating the inflammatory response.[10] Their levels are significantly elevated upon macrophage activation. Enzyme-linked immunosorbent assays (ELISAs) provide a sensitive and specific method for quantifying the concentration of these cytokines in cell culture supernatants.
-
Cell Culture and Treatment: Follow steps 1-5 from the Nitric Oxide Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[11] This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking non-specific binding sites.
-
Incubating with the collected cell culture supernatants and a series of standards of known cytokine concentrations.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of TNF-α and IL-6 in the experimental samples. Calculate the percentage of cytokine inhibition for each treatment condition.
Tier 2: Mechanistic Elucidation of Anti-inflammatory Action
Once a thiazole derivative has demonstrated consistent anti-inflammatory activity in the primary screening assays, the next step is to investigate its potential mechanism of action. This involves targeting specific enzymes and signaling pathways known to be critical in inflammation.
Assay 3: Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay
This assay determines if the anti-inflammatory effects of the thiazole derivative are mediated through the inhibition of the COX-2 enzyme.
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[2] Selective inhibition of COX-2 is a clinically validated strategy for treating inflammation. Fluorometric or colorimetric inhibitor screening kits are commercially available and provide a high-throughput method for assessing COX-2 inhibitory activity.[12][13][14] These assays typically measure the peroxidase activity of COX-2.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's protocol for the COX-2 inhibitor screening kit. This will include the COX-2 enzyme, a fluorescent probe, and the substrate (arachidonic acid).
-
Compound Preparation: Dissolve the thiazole derivative in an appropriate solvent (e.g., DMSO) and prepare a series of dilutions.[12][14]
-
Assay Plate Setup: In a 96-well black plate, add the following to the respective wells:
-
Blank: Assay buffer.
-
Positive Control: COX-2 enzyme.
-
Inhibitor Control: COX-2 enzyme and a known COX-2 inhibitor (e.g., celecoxib).
-
Test Compound: COX-2 enzyme and the thiazole derivative at various concentrations.
-
-
Reaction Initiation: Add the fluorescent probe and arachidonic acid to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (typically 10-15 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the thiazole derivative and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Assay 4: NF-κB (p65) Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the effect of the thiazole derivative on the activation of the NF-κB signaling pathway.
NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[15] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation with LPS, IκBα is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus, where it initiates gene transcription.[15][16] Inhibiting the nuclear translocation of NF-κB is a key mechanism for suppressing inflammation.
-
Cell Culture on Coverslips: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment and LPS Stimulation: Treat the cells with the thiazole derivative for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.[17]
-
Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.
-
Image Analysis: Capture images and analyze the subcellular localization of the p65 subunit. In unstimulated or effectively treated cells, the green fluorescence of the p65 antibody will be predominantly in the cytoplasm. In LPS-stimulated cells, the green fluorescence will be concentrated in the nucleus, co-localizing with the blue DAPI stain.
Data Presentation and Interpretation
For each assay, it is crucial to present the data clearly and perform appropriate statistical analysis.
Example Data Tables:
Table 1: Effect of Thiazole Derivative X on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle (DMSO) + LPS | - | 0 | 0 | 0 |
| Thiazole Derivative X | 1 | 15.2 ± 2.1 | 12.5 ± 3.5 | 10.8 ± 2.9 |
| 10 | 48.7 ± 4.5 | 45.3 ± 5.1 | 42.1 ± 4.8 | |
| 50 | 85.3 ± 3.8 | 82.1 ± 4.2 | 79.5 ± 3.7 | |
| Positive Control (Dexamethasone) | 10 | 92.5 ± 2.5 | 90.3 ± 3.1 | 88.6 ± 2.9 |
Data are presented as mean ± SD (n=3).
Table 2: COX-2 Inhibitory Activity of Thiazole Derivative X
| Compound | IC50 (µM) |
| Thiazole Derivative X | 8.5 |
| Celecoxib (Positive Control) | 0.5 |
Visualizing the Experimental Workflow and Signaling Pathways
Diagrams are essential for providing a clear overview of the experimental procedures and the underlying biological mechanisms.
Caption: Experimental workflow for anti-inflammatory assays of thiazoles.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion
The experimental workflow outlined in this application note provides a comprehensive and systematic approach for the evaluation of thiazole derivatives as potential anti-inflammatory agents. By employing a combination of cell-based screening assays and mechanistic studies, researchers can effectively identify and characterize novel drug candidates with therapeutic potential for a wide range of inflammatory diseases.
References
-
Ghosh, S., May, M. J., & Kopp, E. B. (1998). NF-kappa B and Rel proteins: evolutionarily conserved mediators of immune responses. Annual review of immunology, 16(1), 225-260. [Link]
-
Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]
-
Lu, Y. C., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 8(8), 2331–2342. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Tzeng, S. H., et al. (2001). Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO. European journal of pharmacology, 430(2-3), 209–216. [Link]
-
Ding, J., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and drug development technologies, 10(5), 447–458. [Link]
-
Hassan, G. S., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. RSC advances, 12(43), 27953–27980. [Link]
-
Kim, D. H., et al. (2020). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules (Basel, Switzerland), 25(18), 4126. [Link]
-
World Researchers Associations. (n.d.). Inhibition of Nitric Oxide Production in Lipopolysaccharide-induced Macrophages Cell by Plectranthus scutellarioides (l.) R.br Leaves. [Link]
-
Karki, R., et al. (2013). Extract of buckwheat sprouts scavenges oxidation and inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages (RAW264.7). Journal of the Korean Society for Applied Biological Chemistry, 56(4), 425-431. [Link]
-
Yaron, J. R. (2015). Why NF-KB p65 translocation into the nuclei of RAW264.7 occured even when untreated?. ResearchGate. [Link]
-
Velmurugan, V., & Chandran, A. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Pharmaceutical Research, 13(10), 1234-1245. [Link]
-
Ayati, A., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules (Basel, Switzerland), 29(7), 1500. [Link]
-
Chen, Y. C., et al. (2003). Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1. Biochemical pharmacology, 66(9), 1821–1831. [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kB p65 Immunofluorescence Labeling Kit. [Link]
-
Mkounga, P., et al. (2023). Exploring Chemical Composition of the Aerial Parts of Vernoniastrum migeodii and Anti-Inflammatory Activity of the Compounds. Molecules (Basel, Switzerland), 28(18), 6695. [Link]
-
Chang, C. C., et al. (2017). Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy. International journal of clinical and experimental pathology, 10(8), 8827–8833. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Singh, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 225-241. [Link]
-
Warner, R. L., et al. (2004). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of parenteral and enteral nutrition, 28(5), 343–349. [Link]
-
Wang, Y., et al. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Organic letters. [Link]
-
Lee, J. Y., et al. (2017). Dose-dependent inhibition of nitric oxide production in LPS-challenged RAW264.7 macrophages treated with Magnolia sieboldii extract. Journal of the Korean Society for Applied Biological Chemistry, 60(1), 69-74. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Purification Challenges of Crude Thiazolone Products
Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges associated with the purification of crude thiazolone products. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of these valuable heterocyclic compounds. Drawing upon established scientific principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the intricacies of thiazolone purification, enhance your product yield and purity, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
My crude thiazolone product is an oil or "oils out" during recrystallization. How can I obtain a crystalline solid?
"Oiling out," the separation of a compound as a liquid rather than a solid during recrystallization, is a common problem, especially when the melting point of the compound is low relative to the solvent's boiling point or when significant impurities are present.[1] This is problematic because impurities tend to be more soluble in the oily droplets than in the crystallization solvent, leading to an impure final product.[2]
Causality and Troubleshooting Steps:
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High Impurity Load: A high concentration of impurities can depress the melting point of your product, making it more likely to oil out.
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Pre-purification: Consider a preliminary purification step before recrystallization. A quick filtration through a plug of silica gel or activated carbon can remove gross impurities.[3]
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Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for your compound, preventing it from reaching its saturation point and crystallizing.
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Solvent System Modification:
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Add a "poorer" solvent: If you are using a good solvent, try adding a miscible "poorer" solvent (an anti-solvent) dropwise to the heated solution until slight turbidity persists. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.
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Change the solvent system entirely: Consult solvent miscibility charts and the principle of "like dissolves like" to choose a new solvent or solvent pair.
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-
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Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
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Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop, and then transfer it to an ice bath. Insulating the flask can further slow the cooling process.[1]
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-
Supersaturation: The solution may be supersaturated, meaning it contains more dissolved compound than it should at that temperature, and requires a nucleation point to initiate crystallization.
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Induce Crystallization:
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Seed Crystals: If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to provide a template for crystal growth.
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Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles that are dislodged can act as nucleation sites.
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-
Experimental Protocol: Troubleshooting "Oiling Out"
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Re-dissolve: Gently heat the solution to re-dissolve the oil.
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Add More Solvent: Add a small amount of the primary solvent to the heated solution to ensure the compound is fully dissolved and not at a concentration that favors oiling out.[1]
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Slow Cooling: Allow the flask to cool slowly to room temperature. If oiling still occurs, proceed to the next step.
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Solvent Modification: Re-heat the solution and add a miscible anti-solvent dropwise until a faint cloudiness appears. Add a few drops of the primary solvent to clarify the solution.
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Induce Crystallization: Once cooled, if no crystals form, try adding a seed crystal or scratching the flask.
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Patience: Some compounds require extended periods, even days, to crystallize.
Decision-Making Workflow for "Oiling Out"
Caption: Troubleshooting workflow for when a product oils out.
My purified thiazolone product is colored (e.g., yellow, brown). How can I remove the color?
The presence of color in a final product that is expected to be colorless is often due to highly conjugated impurities, residual catalysts, or degradation products.[3]
Causality and Troubleshooting Steps:
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Highly Conjugated Impurities: Even trace amounts of impurities with extensive chromophores can impart significant color to your product.
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Residual Metal Catalysts: If a metal catalyst (e.g., palladium) was used in the synthesis, residual metals can cause coloration.
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Chelating Agents or Specialized Silica: Treatment with a chelating agent or passing the product through a specialized silica gel designed to scavenge metals can be effective.
-
-
Oxidation/Degradation Products: Thiazolones can be susceptible to oxidation, which may lead to colored byproducts.[6][7]
-
Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Experimental Protocol: Decolorization with Activated Carbon
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Dissolve the Crude Product: Dissolve the colored thiazolone product in a suitable hot solvent.
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Add Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.
-
Stir and Heat: Stir the mixture and gently heat for 5-15 minutes. Avoid boiling, as this can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product on the filter.
-
Crystallize: Allow the decolorized filtrate to cool and crystallize.
Data on Common Decolorizing Agents
| Adsorbent | Target Impurities | Mechanism | Considerations |
| Activated Carbon | Highly conjugated organic molecules, colored impurities | Adsorption via van der Waals forces | Can adsorb the desired product, reducing yield. Use sparingly.[5] |
| Alumina (basic or neutral) | Polar, acidic impurities | Adsorption, ion-exchange | Choice of basic, neutral, or acidic alumina depends on the nature of the impurity and the stability of the product. |
| Silica Gel | Polar impurities | Adsorption | Can be used in a filtration plug for a quick pre-purification step. |
I am getting low recovery after column chromatography. How can I optimize the process?
Low recovery from column chromatography can be due to several factors, including irreversible adsorption of the product onto the stationary phase, improper solvent selection, or co-elution of the product with impurities. For some thiazole derivatives, especially those with basic amino groups, conventional silica gel chromatography can be challenging.[8]
Causality and Troubleshooting Steps:
-
Irreversible Adsorption: The thiazolone product may be strongly adsorbing to the silica gel, especially if it is basic.
-
Deactivate the Silica Gel: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent to compete with the basic sites on the silica gel and reduce tailing and irreversible adsorption.[9]
-
Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic) or a C18-functionalized silica gel (reverse-phase chromatography).
-
-
Poor Solvent System: The chosen eluent may not be optimal for separating your compound from impurities or for eluting it from the column.
-
Optimize the Eluent: The ideal solvent system should give your product an Rf value of ~0.3-0.4 on a TLC plate for good separation. Experiment with different solvent polarities and compositions.[10]
-
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and co-elution.
-
Proper Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation.
-
Stationary Phase Selection: If your compound is basic, consider using neutral or basic alumina, or deactivating silica gel with triethylamine.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[10]
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.
-
Elution: Run the column with the optimized eluent, collecting fractions and analyzing them by TLC.
Caption: Key factors influencing the stability of thiazolone derivatives.
Forced Degradation Studies:
To proactively understand the stability of your specific thiazolone derivative, consider performing forced degradation studies. [11][12]This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, oxidizing agents, heat, and light) and analyzing the degradation products by HPLC or LC-MS. This information is invaluable for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.
How can I identify the impurities in my crude thiazolone product?
Identifying the impurities is a critical step in optimizing your reaction and purification processes. A combination of chromatographic and spectroscopic techniques is typically employed. Common Analytical Techniques:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the components of a mixture and assessing purity. A diode-array detector (DAD) can provide UV spectra of the impurities, offering clues about their structure. [13]* Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying impurities. It provides both the retention time and the mass-to-charge ratio (m/z) of each component, allowing for the determination of their molecular weights. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structure elucidation. If an impurity can be isolated, NMR will provide detailed information about its chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities.
Common Sources of Impurities:
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Starting Materials: Impurities in the starting materials can carry through the synthesis. [9]* Side Reactions: Incomplete reactions or side reactions can lead to a variety of byproducts.
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Degradation Products: As discussed previously, the desired product may degrade during the reaction, work-up, or purification.
By understanding the potential impurities based on your synthetic route and their characterization through these analytical techniques, you can develop a more targeted and effective purification strategy.
References
-
El-Sayed, H. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744. [Link]
-
Wikipedia. (n.d.). Thiazole. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Murugan, P. (2022). How to recrystallize an oily compound after column chromatography? ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 26, 2026, from [Link]
-
Reddy, T. S., et al. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. RSC Advances, 12(8), 4735-4742. [Link]
-
Barman, B. N. (1995). The effects of pH on the degradation of isothiazolone biocides. Journal of the Society of Tribologists and Lubrication Engineers, 51(11), 887-891. [Link]
-
Lee, J., et al. (2022). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 27(19), 6293. [Link]
-
Wenker, M. R., & Nolin, K. A. (2014). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 114(12), 6330-6376. [Link]
- Cheney, L. C. (1956). U.S. Patent No. 2,744,938. U.S.
-
Zlotin, S. G., et al. (2020). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Scientific Reports, 10(1), 1-9. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7351. [Link]
-
Sahoo, S. K., et al. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis, 4(2), 33-42. [Link]
-
Reddy, G. O., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Asian Journal of Chemistry, 27(1), 225-228. [Link]
-
Al-Tel, T. H. (2007). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Tetrahedron Letters, 48(36), 6344-6347. [Link]
-
Biotage. (2023). How can I remove color from my reaction product? Biotage. [Link]
-
Chemistry For Everyone. (2025). How To Make Column Chromatography More Efficient? YouTube. [Link]
-
Kurbah, K., et al. (2021). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 26(16), 4994. [Link]
-
Reddit. (2019). Trying a recrystallization of a crude product in lab and keep getting an oil? Reddit. [Link]
-
Elliott, J. M., et al. (1995). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (13), 1647-1655. [Link]
-
Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Chiemivall. [Link]
-
Szepesi, G., et al. (2018). Optimizing Column Length and Particle Size in Preparative Batch Chromatography Using Enantiomeric Separations of Omeprazole and Etiracetam as Models. Molecules, 23(11), 2828. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. In Chemistry Teaching Labs. Retrieved January 26, 2026, from [Link]
-
Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left... ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Decolorization Protocol. Creative Bioarray. [Link]
-
Reid, G. L., & Tehrani, K. A. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 18(6), 2195-2203. [Link]
-
Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Concepts Ecotech. [Link]
-
Cytiva. (2024). Optimization of a hydrophobic interaction chromatography step for recombinant protein purification. Cytiva. [Link]
-
Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(1), 246. [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-28. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Al-Juboori, A. M. J., & Al-Masoudi, W. A. M. (2025). Synthesis and Chemical Identification of Macro Compounds of (Thiazol and Imidazol). Journal of Education and Scientific Studies, (13), 22. [Link]
-
Snyder, L. R., et al. (2004). How to Take Maximum Advantage of Column-Type Selectivity. LCGC North America, 22(12), 1172-1182. [Link]
-
Urek Škarpa, M., et al. (2015). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Acta Pharmaceutica, 65(4), 383-397. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Barman, B. N. (1995). The effects of pH on the degradation of isothiazolone biocides. Lubrication Engineering, 51(11), 887-891. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 5. conceptsecotech.com [conceptsecotech.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. nasc.ac.in [nasc.ac.in]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
- 13. mdpi.com [mdpi.com]
Preventing product decomposition during thiazolone synthesis
Technical Support Center: Thiazolone Synthesis
A Guide to Preventing Product Decomposition
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to overcome common challenges in the synthesis of thiazolone derivatives. These heterocycles are valuable scaffolds in medicinal chemistry, but their synthesis is often plagued by product decomposition. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab, explaining the causality behind experimental choices to ensure the integrity of your synthesis.
Section 1: Understanding Thiazolone Instability (FAQs)
This section addresses the fundamental chemical properties of thiazolones that contribute to their decomposition.
Q1: My final thiazolone product seems to degrade upon standing, even after purification. What are the primary decomposition pathways I should be aware of?
A1: Thiazolones, and their thiazolidinone precursors, possess inherent structural features that make them susceptible to decomposition. The two most common pathways are hydrolysis and oxidation.
-
Hydrolysis: The endocyclic ester (or lactam-like) bond in the thiazolone ring is susceptible to cleavage by water, a reaction that is strongly catalyzed by both acid and, more significantly, base.[1][2][3] This is a classic hydrolysis reaction where water acts as a nucleophile, leading to ring-opening and the formation of a mercapto-amide derivative, which is often unstable itself and can lead to a complex mixture of byproducts.[4]
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Oxidation: The sulfur atom in the thiazolone ring is in a relatively low oxidation state and can be oxidized by atmospheric oxygen, especially in the presence of light or trace metal impurities.[5][6] This can lead to the formation of sulfoxides or sulfones, altering the structure and properties of your target molecule.[7] Furthermore, adjacent activated positions on the ring can be susceptible to oxidative degradation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fagronacademy.us [fagronacademy.us]
- 6. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Impact of solvent choice on thiazole reaction yield and purity
A Senior Application Scientist's Guide to Optimizing Reaction Yield and Purity Through Solvent Selection
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize their thiazole-forming reactions. As a senior application scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental choices. Here, we will explore how the reaction environment, specifically the solvent, can be the most critical parameter in determining the success of your synthesis.
The principles and troubleshooting steps outlined below are broadly applicable but will often refer to the Hantzsch thiazole synthesis—a cornerstone reaction involving the condensation of an α-haloketone with a thioamide—due to its prevalence and well-understood mechanism.[1][2][3]
Frequently Asked Questions: The "Why" Behind Solvent Effects
This section addresses the fundamental principles governing the solvent's role in thiazole synthesis. Understanding these concepts is crucial for rational troubleshooting and optimization.
Q1: My yield is low and starting materials remain. How does solvent polarity directly impact the Hantzsch thiazole synthesis?
A: Solvent polarity is arguably the most critical factor, as it governs both reactant solubility and the stabilization of charged intermediates in the reaction mechanism.
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Solubility: The Hantzsch synthesis involves starting materials of varying polarities (e.g., a moderately polar α-haloketone and a more polar thioamide). If your chosen solvent cannot adequately dissolve both reactants, the reaction will be slow and incomplete, leading to low yields. For instance, a non-polar solvent like toluene might be excellent for dissolving the α-haloketone but poor for the thioamide, resulting in a heterogeneous mixture and poor reaction kinetics.[4]
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Mechanism & Intermediate Stabilization: The reaction proceeds through charged intermediates. The initial step is the S-alkylation of the thioamide by the α-haloketone, forming a cationic intermediate. This is followed by cyclization and dehydration. Polar solvents, particularly polar protic solvents like ethanol, can stabilize these charged intermediates through dipole-dipole interactions and hydrogen bonding, thereby lowering the activation energy and accelerating the reaction rate. In contrast, non-polar solvents are less effective at this stabilization, which can stall the reaction.
Q2: I'm seeing a lot of side products. What is the practical difference between using a protic versus an aprotic solvent?
A: The choice between a protic (e.g., ethanol, acetic acid) and an aprotic (e.g., THF, DMF, 1,4-dioxane) solvent can significantly influence the purity of your final product.
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Protic Solvents (e.g., Ethanol): These solvents contain an acidic proton (like an O-H or N-H bond). They are excellent at solvating both cations and anions and can participate in the reaction mechanism by facilitating proton transfer steps during the final dehydration to the aromatic thiazole ring. Ethanol is a classic and often effective choice for the Hantzsch synthesis.[5] However, their reactivity can also be a drawback, potentially leading to side reactions or decomposition of sensitive substrates.
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Aprotic Solvents (e.g., DMF, THF): These solvents lack an acidic proton. Polar aprotic solvents like DMF can still effectively dissolve reactants and stabilize cationic intermediates. They are often used when starting materials or products are sensitive to acidic protons or when side reactions with protic solvents are a concern. A study on the synthesis of specific thiazole derivatives found that a one-pot reaction gave the best yields in a THF/DMF solvent system with triethylamine as a base.[4]
Q3: My reaction is sluggish even in a polar solvent. How does the solvent's boiling point factor in?
A: The boiling point of a solvent dictates the temperature range at which you can run your reaction under reflux.
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Reaction Kinetics: Most chemical reactions, including thiazole synthesis, accelerate at higher temperatures. Using a higher-boiling solvent like DMF (153°C) or 1,4-dioxane (101°C) allows you to supply more thermal energy to the system compared to a lower-boiling solvent like THF (66°C) or ethanol (78°C). This can be crucial for overcoming the activation energy barrier, especially with less reactive substrates.
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Purity Considerations: While higher temperatures increase the reaction rate, they can also promote the formation of side products or lead to the decomposition of thermally sensitive compounds. Therefore, the ideal solvent allows the reaction to proceed at a reasonable rate at a temperature that minimizes degradation.
Q4: Are there "green" or advanced solvent options that can also improve my reaction?
A: Yes, the field of green chemistry has introduced several alternatives to conventional volatile organic compounds (VOCs) that can offer both environmental benefits and improved reaction outcomes.
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Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. ILs have negligible vapor pressure, are often recyclable, and their polarity can be tuned. They can act as both the solvent and a catalyst, enhancing reaction rates and selectivity.[6] For example, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) has been used as a reusable medium for the high-yield synthesis of benzothiazoles without an external catalyst.[6]
-
Deep Eutectic Solvents (DESs): These are mixtures of compounds (like choline chloride and urea) that form a eutectic with a melting point much lower than the individual components. They are biodegradable, inexpensive, and have been successfully used in thiazole synthesis, sometimes in combination with biocatalysis.[6]
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Solvent-Free Conditions: In some cases, the most environmentally friendly option is to run the reaction neat (without any solvent). This can be achieved by heating the mixture of solid reactants or using microwave irradiation. This method often leads to dramatically reduced reaction times and simplified workup procedures, with some Hantzsch condensations completing in seconds.[7]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to resolving common solvent-related issues encountered during thiazole synthesis.
Problem 1: Low or No Product Yield
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Symptom: Analysis (TLC, LC-MS) shows a high proportion of unreacted α-haloketone and/or thioamide.
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Primary Suspect (Solvent-Related): Poor solubility of one or both starting materials.
-
Diagnostic Workflow:
Caption: Troubleshooting logic for low reaction yield.
Problem 2: Significant Side Product Formation
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Symptom: The crude reaction mixture is complex, showing multiple spots on TLC or peaks in LC-MS that are not starting materials or the desired product.
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Primary Suspect (Solvent-Related): The solvent is promoting side reactions, or the reaction temperature is too high.
-
Recommended Actions:
-
Switch from Protic to Aprotic: If you are using a protic solvent like ethanol, consider switching to a polar aprotic solvent like THF or 1,4-dioxane. This can prevent the solvent from participating in unwanted side reactions.
-
Lower the Temperature: If using a high-boiling solvent, try reducing the reaction temperature. Even a 10-20°C reduction can significantly improve selectivity without completely halting the desired reaction.
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Consider a Base: The choice of base and solvent are often linked. In some syntheses, switching from a strong base to a milder one (e.g., from EtONa to Et₃N or pyridine) in a suitable solvent can improve purity.[4]
-
Problem 3: Difficult Product Isolation and Purification
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Symptom: The product "oils out" during aqueous workup, is difficult to crystallize, or residual solvent remains after drying.
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Primary Suspect (Solvent-Related): Use of a high-boiling point, water-miscible solvent (like DMF or DMSO) or an inappropriate recrystallization solvent.
-
Recommended Actions:
-
Removing High-Boiling Solvents: If you must use a solvent like DMF, the workup typically involves diluting the reaction mixture with a large volume of water and extracting the product with an immiscible organic solvent (e.g., ethyl acetate). Multiple extractions and subsequent brine washes are often necessary to remove all the DMF.
-
Recrystallization: Finding the right solvent system is key. The ideal system is one where your product is sparingly soluble at room temperature but highly soluble when hot. Common pairs for thiazole derivatives include ethanol/water, ethyl acetate/hexane, and acetone/water.[8] Avoid solvent systems where the product is completely insoluble or extremely soluble, as this will lead to poor recovery.
-
Data & Protocols for Practical Application
Table 1: Solvent Selection Guide for Hantzsch Thiazole Synthesis
| Solvent | Type | Polarity Index | Boiling Point (°C) | Typical Use Case & Expert Insights |
| Ethanol | Polar Protic | 5.2 | 78 | Workhorse Solvent: Good general-purpose choice. Excellent for dissolving thioamides and stabilizing intermediates. Can sometimes lead to side reactions.[5] |
| Trifluoroethanol | Polar Protic | - | 77 | Specialty Protic: Its higher polarity and slightly acidic nature can significantly accelerate reactions by promoting the formation of key intermediates.[9][10] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | Mild Aprotic Choice: Good for substrates sensitive to protic solvents. Lower boiling point means milder reaction conditions but potentially slower rates. |
| 1,4-Dioxane | Polar Aprotic | 4.8 | 101 | Higher-Temp Aprotic: Useful when higher temperatures are needed without a protic solvent. A common alternative to ethanol for improved purity.[4] |
| Toluene | Non-Polar | 2.4 | 111 | Non-Polar Option: Generally used when reactants are less polar. Often results in slower reactions unless a phase-transfer catalyst is used.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | High-Temp Powerhouse: Excellent solvating power for a wide range of substrates. Allows for high reaction temperatures but can be difficult to remove during workup.[4] |
| Ionic Liquids (e.g., [bmim]BF₄) | Ionic Liquid | Tunable | >200 | Green & Catalytic: Acts as both solvent and catalyst, often leading to high yields and easy recycling. Ideal for developing sustainable processes.[6] |
Protocol 1: General Procedure for Solvent Screening in Thiazole Synthesis
This protocol provides a framework for systematically evaluating different solvents to find the optimal conditions for your specific substrates.
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Setup: Arrange multiple small-scale reaction vessels (e.g., 5 mL microwave vials) with stir bars. Ensure all glassware is dry.
-
Reagents: To each vial, add the thioamide (1.0 eq) and the α-haloketone (1.05 eq).
-
Solvent Addition: To each respective vial, add a different solvent to be tested (e.g., Ethanol, THF, DMF, Toluene) to a consistent concentration (e.g., 0.5 M).
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Reaction: Place all vials in a heating block or parallel synthesizer set to a consistent temperature (e.g., 80°C). If boiling points differ significantly, you may run each reaction at its reflux temperature.
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Monitoring: After a set time (e.g., 2, 4, and 8 hours), take a small aliquot from each reaction, dilute it, and analyze by TLC or LC-MS to assess the consumption of starting materials and formation of the product.
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Analysis: Compare the results. The ideal solvent will show the fastest conversion to the desired product with the fewest side products.
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Validation: Once the best solvent is identified, perform the reaction on a larger scale to confirm the yield and purity.
Visualizing the Hantzsch Mechanism
Understanding the reaction pathway helps to rationalize the effect of the solvent.
Caption: Key stages of the Hantzsch synthesis where solvent choice is critical.
References
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Advances. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal. [Link]
-
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. [Link]
-
Thiazole. Wikipedia. [Link]
-
Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube. [Link]
-
Thiazole formation through a modified Gewald reaction. (2015). ResearchGate. [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Novel Thiazole Derivatives
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health. Previously manageable infections are becoming increasingly difficult to treat, necessitating the urgent discovery and development of new antimicrobial compounds. Among the various chemical scaffolds explored, thiazole derivatives have emerged as a particularly promising avenue of research. Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen, and its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects against a range of pathogens.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial efficacy of novel thiazole derivatives. It offers an in-depth comparison with established alternatives, supported by detailed experimental protocols and data interpretation.
Understanding Thiazole Derivatives: Mechanism of Action and Structure-Activity Relationship
The antimicrobial prowess of thiazole derivatives stems from their ability to interfere with crucial microbial cellular processes.[1] One key mechanism is the disruption of bacterial cell membrane integrity. Due to their amphiphilic nature, with both hydrophobic and hydrophilic components, these compounds can readily embed themselves within the lipid bilayers of microbial membranes.[1] This insertion can lead to pore formation, leakage of cytoplasmic contents, and ultimately, cell death.[1]
Furthermore, specific thiazole derivatives have been shown to inhibit essential bacterial enzymes. For instance, some derivatives act as inhibitors of DNA gyrase, an enzyme critical for DNA replication and repair. Others target MurB, an enzyme involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[3][4] The inhibition of tryptophanyl-tRNA synthetase, an enzyme essential for protein synthesis, is another identified mechanism of action.[3]
The structure-activity relationship (SAR) of thiazole derivatives is a critical area of investigation. The antimicrobial potency and spectrum can be significantly modulated by the nature and position of substituents on the thiazole ring.[1][4][5] For example, the addition of a phenyl ring has been shown to enhance antibacterial action, while certain other substitutions may diminish it.[5] The presence of specific functional groups, such as nitro or dimethoxyphenyl groups, has been correlated with increased antibacterial efficacy.[1][4]
Comparative Efficacy Analysis: Benchmarking Against Standard Antimicrobials
To establish the potential of novel thiazole derivatives, their efficacy must be rigorously compared against clinically relevant, standard antimicrobial agents. The choice of comparator drugs should be guided by the target pathogens. For instance, vancomycin is a common benchmark for Gram-positive bacteria like Staphylococcus aureus, while ciprofloxacin is often used for Gram-negative bacteria such as Escherichia coli. For fungal pathogens like Candida albicans, fluconazole is a standard comparator.
The primary metric for quantifying antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[6] The following table presents hypothetical MIC data to illustrate a comparative analysis.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Novel Thiazole A | 2 | 8 | 4 |
| Novel Thiazole B | 4 | 16 | 8 |
| Vancomycin | 1 | >128 | N/A |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 0.5 |
Data Interpretation: In this hypothetical scenario, Novel Thiazole A demonstrates promising broad-spectrum activity, with low MIC values against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen. While not as potent as the specialized antibiotics against their primary targets (e.g., ciprofloxacin against E. coli), its ability to inhibit all three is a significant advantage. Novel Thiazole B shows moderate activity. Such data helps in selecting lead compounds for further development.
Essential Experimental Protocols for Validation
The following are detailed, step-by-step methodologies for crucial experiments in the validation pipeline. These protocols are based on standards set by the Clinical and Laboratory Standards Institute (CLSI), a recognized authority in antimicrobial susceptibility testing.[7][8][9]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.[6][10]
Principle: A serial dilution of the antimicrobial compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth occurs.[10]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the novel thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of concentrations to be tested.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compound. Include positive control wells (microorganism and broth, no compound) and negative control wells (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (typically 35-37°C) for 16-20 hours.[10]
-
Reading the Results: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound in which there is no visible growth.
Workflow for MIC Determination
Caption: Potential Antimicrobial Mechanisms of Thiazole Derivatives.
Conclusion and Future Directions
This guide has outlined a systematic approach to validating the antimicrobial efficacy of novel thiazole derivatives. By employing standardized protocols and conducting rigorous comparative analyses, researchers can generate the robust data necessary to advance promising compounds through the drug development pipeline. The multifaceted mechanisms of action exhibited by thiazole derivatives, coupled with their chemical tractability, make them a compelling class of molecules in the fight against antimicrobial resistance. Future research should focus on lead optimization to enhance potency and selectivity, in vivo efficacy studies in animal models of infection, and a deeper exploration of their mechanisms of action to overcome potential resistance.
References
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved from [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
Study of Antibacterial Effect of Novel Thiazole, Imidazole and Tetrahydropyridine Derivatives against Escherichia coli. (2025). ResearchGate. Retrieved from [Link]
-
Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
New Thiazole Derivatives: Potent Antifungal against Candida albicans, with silico Docking Unveiling Key Protein Interactions. (2024). ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. Retrieved from [Link]
-
Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (n.d.). PLOS One. Retrieved from [Link]
-
Determination of MIC by Broth Dilution Method. (2017). YouTube. Retrieved from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2025). ResearchGate. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. Retrieved from [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN Network. Retrieved from [Link]
-
Thiazole antifungals. (n.d.). EBSCO. Retrieved from [Link]
-
Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing. (2022). YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
